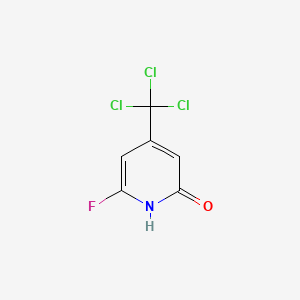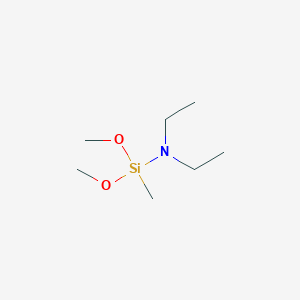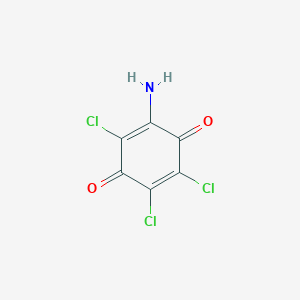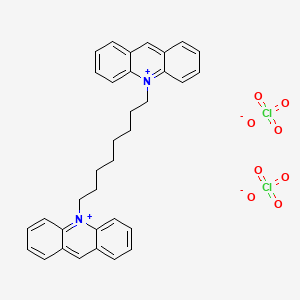
10,10'-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two acridinium ions linked by an octane chain and stabilized by perchlorate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate typically involves the following steps:
Formation of Acridinium Ion: The initial step involves the synthesis of acridinium ions. This can be achieved by the reaction of acridine with a suitable alkylating agent under acidic conditions.
Linking with Octane Chain: The acridinium ions are then linked using an octane-1,8-diyl linker. This step requires the use of a coupling agent to facilitate the formation of the desired linkage.
Formation of Diperchlorate Salt: Finally, the compound is treated with perchloric acid to form the diperchlorate salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the acridinium ions to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridinium ions are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Wissenschaftliche Forschungsanwendungen
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate has several scientific research applications:
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in cell imaging and as a marker in biological assays.
Industry: It is used in the development of advanced materials and as a component in certain dyes and pigments.
Wirkmechanismus
The mechanism of action of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate involves its interaction with biological molecules. The acridinium ions can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the generation of reactive oxygen species upon exposure to light, causing damage to cancer cells in photodynamic therapy. The compound’s ability to fluoresce also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Methylacridinium Chloride: Similar in structure but lacks the octane linker and perchlorate ions.
Acridine Orange: A well-known acridine derivative used in cell staining but differs in its chemical structure and properties.
Proflavine: Another acridine derivative with antimicrobial properties, differing in its functional groups and applications.
Uniqueness
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is unique due to its specific structure, which includes an octane linker and perchlorate ions. This unique structure imparts distinct properties, such as enhanced fluorescence and the ability to intercalate into DNA, making it valuable in various scientific and medical applications.
Eigenschaften
CAS-Nummer |
92751-95-6 |
|---|---|
Molekularformel |
C34H34Cl2N2O8 |
Molekulargewicht |
669.5 g/mol |
IUPAC-Name |
10-(8-acridin-10-ium-10-yloctyl)acridin-10-ium;diperchlorate |
InChI |
InChI=1S/C34H34N2.2ClHO4/c1(3-13-23-35-31-19-9-5-15-27(31)25-28-16-6-10-20-32(28)35)2-4-14-24-36-33-21-11-7-17-29(33)26-30-18-8-12-22-34(30)36;2*2-1(3,4)5/h5-12,15-22,25-26H,1-4,13-14,23-24H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
XVTXDHDSRJSPMT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCCCCCC[N+]4=C5C=CC=CC5=CC6=CC=CC=C64.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
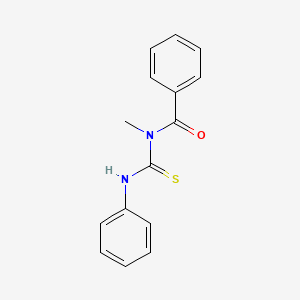
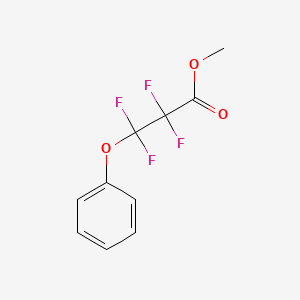
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
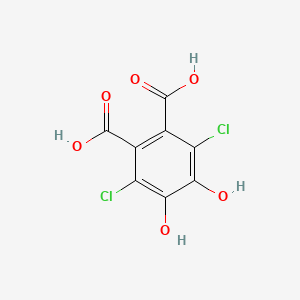
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
